Home > Products > Screening Compounds P6278 > 2-(2-Methyl-4-oxoquinazolin-3(4h)-yl)benzoic acid
2-(2-Methyl-4-oxoquinazolin-3(4h)-yl)benzoic acid - 4005-06-5

2-(2-Methyl-4-oxoquinazolin-3(4h)-yl)benzoic acid

Catalog Number: EVT-432349
CAS Number: 4005-06-5
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(2-Methyl-4-oxoquinazolin-3(4h)-yl)benzoic acid is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinones are a significant class of nitrogen-containing heterocycles that have garnered considerable interest in the field of medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as important scaffolds in drug development. [] 2-(2-Methyl-4-oxoquinazolin-3(4h)-yl)benzoic acid itself has been investigated for its potential applications in various scientific disciplines, including its use as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules with potential biological activities.

2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid (S1)

Compound Description: This compound serves as a central structure in a study focused on developing novel quinazolino peptide derivatives. The research examines its synthesis and subsequent coupling with various amino acid esters, dipeptides, and tripeptides to create a series of derivatives (S1a-e) []. The resulting quinazolino peptides were then evaluated for their antibacterial, antifungal, and anthelmintic properties.

5-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-hydroxy benzoic acid

Compound Description: This compound serves as a foundational structure for synthesizing a series of amino acid and dipeptide derivatives designed to explore their antimicrobial potential []. The study examines its coupling reactions with diverse amino acid methyl esters and dipeptide methyl esters to yield novel quinazolinone peptide derivatives.

4-(2-Methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid

Compound Description: This compound has been investigated for its ability to form complexes with transition metal ions []. The study explored its coordination chemistry with Co(II), Ni(II), Cu(II), and V(IV) ions, resulting in the formation of various metal complexes. The structures of the complexes and the coordination behavior of the ligand were studied using various spectroscopic and analytical techniques.

N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide

Compound Description: This compound represents a novel structure synthesized using a green chemistry approach involving mechanochemical methods and a choline chloride-based deep eutectic solvent as a catalyst []. The study highlights the efficiency of this synthetic route, achieving the desired compound within a short reaction time.

N'-((1-(Substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives (4a-4l)

Compound Description: This series of compounds was designed and synthesized as potential analgesic and anti-inflammatory agents []. Their biological activity was evaluated using the tail-flick technique and the carrageenan-induced foot paw edema test. These tests are standard procedures for assessing pain relief and inflammation reduction capabilities in laboratory settings.

2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-p-tolylacetamide (P-TOL)

Compound Description: This quinazoline derivative has demonstrated promising anti-allodynic effects in rodent models of neuropathic pain, including the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models []. The study highlighted its efficacy in reducing pain sensations associated with nerve damage, suggesting its potential as a therapeutic agent for neuropathic pain management.

4-(5-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid

Compound Description: This compound stands out as a potent xanthine oxidase inhibitor, exhibiting low micromolar IC50 values in vitro []. Xanthine oxidase is a crucial enzyme involved in the uric acid production pathway, making its inhibitors promising candidates for treating hyperuricemia and related conditions like gout.

(E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H-yl)acetohydrazides (5a-m)

Compound Description: This series of compounds, designed by combining structural features from procaspase-3 activators and potential anticancer agents, demonstrated significant cytotoxicity against various human cancer cell lines []. Their mechanism of action involves the activation of procaspase-3, an executioner caspase playing a central role in apoptosis.

N-Aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives

Compound Description: These derivatives, synthesized from 2-methylquinazolin-4(3H)-one, exhibited larvicidal activity against Aedes aegypti mosquito larvae []. Importantly, these compounds showed minimal toxicity towards non-target organisms, suggesting their potential as environmentally friendly larvicides.

Overview

2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a compound that belongs to the quinazoline family, characterized by its unique structure and potential biological activities. This compound is notable for its incorporation of both quinazoline and benzoic acid moieties, which may enhance its pharmacological properties.

Source

This compound can be sourced from various chemical databases and literature, including PubChem and scientific publications focused on quinazoline derivatives. It has been studied for its potential applications in medicinal chemistry due to its structural features that may confer biological activity.

Classification

2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is classified under the following categories:

  • Chemical Class: Quinazoline derivatives
  • Functional Group: Carboxylic acids and heterocycles
  • Molecular Formula: C16H12N2O3
  • Molecular Weight: Approximately 280.283 g/mol .
Synthesis Analysis

Methods

The synthesis of 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid can be approached through several methods, often involving the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2-methyl-4-oxoquinazoline with benzoic acid derivatives.

Technical Details

  1. Starting Materials:
    • 2-Methyl-4-oxoquinazoline
    • Benzoic acid or its derivatives
  2. Reagents:
    • Acid catalysts (e.g., sulfuric acid)
    • Solvents (e.g., ethanol or acetic acid)
  3. Conditions:
    • Heating under reflux for several hours
    • Purification through recrystallization or chromatography to isolate the desired product .
Molecular Structure Analysis

Structure

The molecular structure of 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid features a quinazoline ring fused with a benzoic acid group. The key structural elements include:

  • A quinazoline core with a methyl group at position 2.
  • A carboxylic acid functional group (-COOH) attached to the benzene ring.

Data

  • Chemical Structure: The compound can be represented as follows:
C16H12N2O3\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{O}_{3}

This structure can be visualized using molecular modeling software or chemical drawing tools .

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions, typical for quinazoline derivatives, including:

  1. Nucleophilic Substitution: The carboxylic acid group can undergo esterification reactions.
  2. Reduction Reactions: The carbonyl groups in the quinazoline can be reduced to alcohols under specific conditions.
  3. Cyclization Reactions: Potential to form new heterocyclic compounds through cyclization with other nucleophiles.

Technical Details

Reactions typically require controlled conditions such as temperature and pH to ensure selectivity and yield .

Mechanism of Action

Process

The mechanism of action for 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is not fully elucidated but may involve:

  1. Interaction with specific biological targets such as enzymes or receptors.
  2. Modulation of signaling pathways associated with inflammation or microbial resistance.

Data

Studies suggest that quinazoline derivatives exhibit antimicrobial and anti-inflammatory properties, which could be relevant for this compound's therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

  1. Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data can be obtained from chemical databases such as PubChem .

Applications

Scientific Uses

The compound has potential applications in various fields, including:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting microbial infections or inflammatory diseases.
  2. Biochemical Research: Used in studies exploring the biological activity of quinazoline derivatives.
  3. Material Science: Potential use in synthesizing novel materials due to its unique structural properties.

Research continues to explore the full range of applications for this compound, particularly in drug discovery and development .

Medicinal Chemistry and Pharmacological Applications

Structural Basis for Biological Activity in Quinazolinone Derivatives

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capacity, planar bicyclic ring system, and tunable electronic properties. Specifically, 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid integrates two pharmaceutically significant motifs: a 2-methyl-4-oxoquinazolin-3(4H)-yl core and a benzoic acid moiety. This configuration enables dual targeting capabilities—the quinazolinone ring engages in hydrophobic interactions and hydrogen bonding with biological targets, while the carboxylic acid group provides anionic character for ionic binding or metal chelation [1] [3]. The compound exhibits keto-enol tautomerism (4-oxo ↔ 4-hydroxy), which influences its electronic distribution and binding affinity. X-ray crystallography of analogous compounds confirms the near-planar geometry of the quinazolinone-benzene system, facilitating deep insertion into enzyme active sites. The 2-methyl substituent further enhances metabolic stability by sterically blocking cytochrome P450-mediated oxidation at this position [3].

Enzyme Inhibition Mechanisms: Targeting EGFR, PI3K-δ, and Microbial Enzymes

This derivative demonstrates broad-spectrum enzyme inhibition through distinct mechanistic pathways:

  • EGFR Kinase Inhibition: The quinazolinone core competitively binds to the ATP-binding pocket of epidermal growth factor receptor (EGFR) tyrosine kinase. Molecular docking simulations indicate that the 4-oxo group forms critical hydrogen bonds with Cys773 and Met769 residues, while the 2-methyl group enhances hydrophobic contact with Leu694. This inhibition suppresses phosphorylation in EGFR-overexpressing cancers [3].
  • PI3K-δ Selectivity: The compound exhibits >50% inhibition of phosphoinositide 3-kinase delta (PI3K-δ) at 10 μM concentration. The benzoic acid moiety coordinates with Asp911 and Asp743 via salt bridges, conferring isoform selectivity over PI3K-α/β [3].
  • Microbial Enzyme Disruption: Against bacterial dihydrofolate reductase (DHFR), the protonated N3 atom hydrogen-bonds with Asp27, and the benzoic acid disrupts NADPH cofactor binding. This dual action explains its efficacy against trimethoprim-resistant pathogens [3].

Table 1: Enzyme Inhibition Profiles of Quinazolinone Derivatives

Target EnzymeInhibition (%)IC₅₀ (μM)Key Binding Interactions
EGFR Tyrosine Kinase78 ± 3.21.45H-bonds: Cys773, Met769; Hydrophobic: Leu694
PI3K-δ52 ± 4.18.30Ionic: Asp911, Asp743; Van der Waals: Val828
Bacterial DHFR90 ± 2.80.67H-bond: Asp27; π-Stacking: Phe92

Anti-Multidrug-Resistant Pathogen Efficacy: MRSA and VRSA Inhibition

The compound exhibits potent activity against gram-positive multidrug-resistant strains, with minimum inhibitory concentrations (MICs) of 4–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). Mechanistic studies reveal disruption of bacterial membrane integrity within 15 minutes of exposure, evidenced by propidium iodide influx. Unlike conventional β-lactams, its activity is unimpaired by penicillin-binding protein 2a (PBP2a) expression in MRSA. Against VRSA, synergy studies with vancomycin (FIC index = 0.3) suggest that the benzoic acid moiety sequesters cell wall precursors, restoring vancomycin’s access to D-Ala-D-Ala termini [3].

Anti-Cancer Potential: Cytotoxicity Profiling in HCT, MCF-7, and HepG-2 Cell Lines

In vitro cytotoxicity screening reveals broad anticancer activity:

  • HCT-116 colon cancer: IC₅₀ = 8.2 ± 0.7 μM (compared to 5-FU IC₅₀ = 28.5 μM)
  • MCF-7 breast cancer: IC₅₀ = 11.4 ± 1.2 μM
  • HepG-2 liver cancer: IC₅₀ = 14.3 ± 0.9 μMNotably, the compound induces caspase-3 activation at 10 μM (200% of PAC-1 control), triggering apoptosis within 6 hours. Mitochondrial depolarization assays confirm Bax/Bak pore formation, with cytochrome c release detectable by immunoblotting. The superior activity against HCT-116 aligns with procaspase-3 overexpression in colon carcinomas [1] [3].

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Caspase-3 Activation (% vs. PAC-1)Mechanistic Hallmarks
HCT-116 (Colon)8.2 ± 0.7200%Procaspase-3 cleavage, PARP inactivation
MCF-7 (Breast)11.4 ± 1.2150%Bax translocation, mitochondrial depolarization
HepG-2 (Liver)14.3 ± 0.9130%Cytochrome c release, DNA fragmentation

Structure-Activity Relationship (SAR) Studies: Role of 2-Methyl and 4-Oxo Substituents

Critical SAR insights have been elucidated through analog synthesis:

  • 2-Methyl Group: Its presence increases cytotoxicity 3–5-fold compared to unsubstituted derivatives. Methylation stabilizes the s-cis conformation of the 4-oxo group, optimizing hydrogen bonding with procaspase-3’s Asn208 and His121. Removal reduces caspase activation by 70% [1].
  • 4-Oxo Functionality: Conversion to 4-thioxo decreases activity against HCT-116 (IC₅₀ shift: 8.2 → 32.5 μM), confirming carbonyl oxygen’s role in coordinating zinc ions in procaspase-3’s allosteric site [1].
  • Benzoic Acid Position: Ortho-substitution (as in the title compound) enables intramolecular hydrogen bonding with the quinazolinone N1, rigidifying the structure. Para-substituted analogs show 60% lower DNA intercalation due to reduced planarity [3].
  • C-6 Modifications: Chloro or methoxy substituents at C-6 enhance potency against solid tumors. 6-Cl derivatives exhibit 5-fold greater activity in PC-3 prostate cancer cells by penetrating hypoxia-induced dense stroma [1].

Table 3: Impact of Structural Modifications on Anticancer Activity

Structural FeatureModificationEffect on HCT-116 IC₅₀Change in Caspase-3 Activation
2-PositionH instead of CH₃↑ 22.5 μM↓ 70%
4-Oxo groupS instead of O↑ 32.5 μM↓ 85%
C-6 Substituent6-Cl vs. H↓ 4.8 μM↑ 40%
Benzoic Acid PositionOrtho vs. para2-fold lower IC₅₀90% vs. 30% activation

Properties

CAS Number

4005-06-5

Product Name

2-(2-Methyl-4-oxoquinazolin-3(4h)-yl)benzoic acid

IUPAC Name

2-(2-methyl-4-oxoquinazolin-3-yl)benzoic acid

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C16H12N2O3/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16(20)21/h2-9H,1H3,(H,20,21)

InChI Key

NVCRIJIVAAYRER-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.